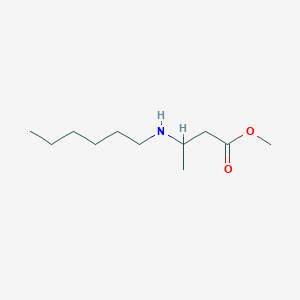

![molecular formula C16H25NO3 B6340363 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate CAS No. 1221341-71-4](/img/structure/B6340363.png)

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate (TBPMA) is a tertiary amine that has been used in a variety of scientific research applications. It is a versatile molecule that can be used to form a variety of different compounds, which can be used in a variety of different research applications. TBPMA is also used in a variety of biochemical and physiological experiments, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

One notable application of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is in the synthesis of cryptophycin-24 (Arenastatin A), a compound with potential anticancer activity. The synthesis involves complex steps, including Noyori reduction and Frater alkylation, to set stereogenic centers critical for the biological activity of cryptophycins (Eggen et al., 2000). Similarly, its role in the asymmetric synthesis of β-amino acid derivatives, such as those used in the production of kedarcidin, showcases its importance in creating compounds with specific chiral properties (Bull et al., 2002).

Asymmetric Synthesis

The compound's utility extends to asymmetric synthesis, where it aids in the creation of stereochemically complex molecules. For instance, it has been used in the asymmetric synthesis of 3-hydroxy-2-methylpropanoic acid esters through ruthenium-catalyzed hydrogenation, demonstrating its value in producing enantiomerically pure building blocks for further chemical synthesis (Jeulin et al., 2007).

Chemical Reaction Mechanism Studies

Research involving tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate also includes studies on reaction mechanisms, such as the palladium(II) complexes formation with triazole-based N-heterocyclic carbenes. These studies provide insight into the catalytic activities and potential applications in cross-coupling reactions, important for pharmaceutical synthesis and material science (Turek et al., 2014).

Propiedades

IUPAC Name |

tert-butyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-12(15(18)20-16(2,3)4)10-17-11-13-8-6-7-9-14(13)19-5/h6-9,12,17H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRIGUFYNGHEEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1OC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340296.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340302.png)

![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)

![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)

![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)

![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340350.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)